molecular formula C23H36O2 B12298914 3-Hydroxy-6,16-dimethylpregn-4-en-20-one

3-Hydroxy-6,16-dimethylpregn-4-en-20-one

Cat. No.: B12298914
M. Wt: 344.5 g/mol
InChI Key: ATEJLEVEJWUXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-6,16-dimethylpregn-4-en-20-one is a pregnane steroid with the molecular formula C23H36O2. It is a derivative of progesterone and is known for its unique structural features, including hydroxyl and methyl groups at specific positions on the steroid backbone. This compound has been studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6,16-dimethylpregn-4-en-20-one typically involves the modification of steroid precursorsThe Luche reduction, which uses sodium borohydride in the presence of cerium (III) chloride, is often employed for the selective reduction of the carbonyl group .

Industrial Production Methods

Industrial production of this compound may involve microbial transformation processes. For example, Mycobacterium neoaurum has been used to convert phytosterols into steroid intermediates, which can then be further modified to produce this compound . This method leverages the ability of microorganisms to selectively cleave and modify steroid structures.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6,16-dimethylpregn-4-en-20-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.

    Reduction: The carbonyl group at position 20 can be reduced to form a hydroxyl group.

    Substitution: The methyl groups at positions 6 and 16 can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various organometallic reagents or halogenating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-6,16-dimethylpregn-4-en-20-one.

    Reduction: Formation of 3-hydroxy-6,16-dimethylpregn-4-en-20-ol.

    Substitution: Formation of derivatives with different functional groups at positions 6 and 16.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-6,16-dimethylpregn-4-en-20-one involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular responses. The compound’s effects are mediated through pathways involving steroid hormone signaling .

Comparison with Similar Compounds

Similar Compounds

    Melengestrol: A progestin with similar structural features.

    Anagestone: Another progesterone derivative with comparable biological activities.

    Medroxyprogesterone acetate: A widely used progestin in hormone therapy.

Uniqueness

3-Hydroxy-6,16-dimethylpregn-4-en-20-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biological properties.

Properties

IUPAC Name

1-(3-hydroxy-6,10,13,16-tetramethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,16-18,20-21,25H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEJLEVEJWUXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864982
Record name 3-Hydroxy-6,16-dimethylpregn-4-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.